molecular formula C11H11NO3 B8100045 Methyl 4-(cyanomethyl)-2-methoxybenzoate

Methyl 4-(cyanomethyl)-2-methoxybenzoate

Cat. No.: B8100045
M. Wt: 205.21 g/mol
InChI Key: XRPRMKLRYZRKLP-UHFFFAOYSA-N
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Description

Methyl 4-(cyanomethyl)-2-methoxybenzoate (CAS: Not explicitly provided in evidence) is an aromatic ester featuring a methoxy group at the ortho-position and a cyanomethyl substituent at the para-position on the benzyl ring.

Properties

IUPAC Name

methyl 4-(cyanomethyl)-2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-14-10-7-8(5-6-12)3-4-9(10)11(13)15-2/h3-4,7H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPRMKLRYZRKLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC#N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(cyanomethyl)-2-methoxybenzoate typically involves the esterification of 4-(cyanomethyl)-2-methoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(cyanomethyl)-2-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The cyanomethyl group can be oxidized to a carboxyl group using strong oxidizing agents such as potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed:

    Oxidation: 4-(Carboxymethyl)-2-methoxybenzoic acid.

    Reduction: 4-(Aminomethyl)-2-methoxybenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(cyanomethyl)-2-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(cyanomethyl)-2-methoxybenzoate depends on its specific application. In organic synthesis, it acts as a building block for the construction of more complex molecules. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

Table 1: Key Structural Analogs of Methyl 4-(cyanomethyl)-2-methoxybenzoate

Compound Name CAS Number Substituents (Position) Molecular Formula Key Properties/Applications Reference
Methyl 5-(cyanomethyl)-2-methoxybenzoate 24550-59-2 -CNCH₂ (C5), -OCH₃ (C2) C₁₁H₁₁NO₃ Intermediate in drug synthesis; 95% purity
Methyl 2-(cyanomethyl)-3-methoxybenzoate 145498-86-8 -CNCH₂ (C2), -OCH₃ (C3) C₁₁H₁₁NO₃ Potential electronic effects differ due to substituent proximity
Methyl 4-(cyanomethyl)benzoate 175203-81-3 -CNCH₂ (C4), no methoxy group C₁₀H₉NO₂ Simpler structure; lacks electron-donating -OCH₃

Key Findings :

  • Positional Isomerism: Methyl 5-(cyanomethyl)-2-methoxybenzoate is a meta-cyanomethyl isomer, altering electronic distribution and steric interactions compared to the para-substituted target compound.
  • Substituent Proximity: Methyl 2-(cyanomethyl)-3-methoxybenzoate demonstrates how adjacent substituents (C2 and C3) may introduce steric hindrance or altered hydrogen-bonding capabilities.

Functional Group Variations

Table 2: Compounds with Alternative Substituents

Compound Name CAS Number Substituent Variation Molecular Formula Key Differences Reference
Methyl 4-(acetylamino)-2-methoxybenzoate 4093-29-2 -NHCOCH₃ (C4) instead of -CNCH₂ C₁₁H₁₃NO₄ Electron-donating acetylamino group enhances nucleophilic aromatic substitution
Methyl 4-(chlorosulfonyl)-2-methoxybenzoate 1581266-78-5 -SO₂Cl (C4) instead of -CNCH₂ C₉H₉ClO₅S Strong electron-withdrawing -SO₂Cl increases reactivity toward nucleophiles
Methyl 4-(cyanoacetyl)benzoate 69316-08-1 -COCN (C4) instead of -CNCH₂ C₁₁H₉NO₃ Cyanoacetyl group introduces ketone functionality, altering redox properties

Key Findings :

  • Electron-Donating vs. Withdrawing Groups: Replacing cyanomethyl with acetylamino shifts the electronic profile, favoring reactions requiring electron-rich aromatic systems (e.g., electrophilic substitutions).
  • Reactivity Modulation : The chlorosulfonyl group in Methyl 4-(chlorosulfonyl)-2-methoxybenzoate enables sulfonamide or sulfonate ester formation, expanding utility in polymer or pharmaceutical synthesis.
  • Functional Group Complexity: The cyanoacetyl group in Methyl 4-(cyanoacetyl)benzoate introduces both carbonyl and nitrile functionalities, enabling diverse derivatization pathways.

Key Findings :

  • Synthetic Complexity : Methyl 4-(chlorosulfonyl)-2-methoxybenzoate necessitates controlled conditions due to the reactivity of -SO₂Cl.

Biological Activity

Methyl 4-(cyanomethyl)-2-methoxybenzoate is a compound of considerable interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound features a methoxy group and a cyanomethyl group attached to a benzoate structure. Its molecular formula is C11H11NO3C_{11}H_{11}NO_3 with a molecular weight of approximately 205.21 g/mol. The unique arrangement of functional groups contributes to its chemical reactivity and biological activity.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors within biological systems. These interactions may lead to the inhibition or activation of various cellular pathways, potentially resulting in cytotoxic effects against cancer cells or antimicrobial activity against pathogens.

Biological Activity Overview

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound demonstrates antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth.
  • Anticancer Properties : In vitro assays have shown that this compound can inhibit the growth of certain tumor cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest in cancer cells .

Case Studies

Several studies have explored the biological effects of this compound:

  • Antimicrobial Testing : A study evaluated the antimicrobial efficacy of various derivatives, including this compound, against Staphylococcus aureus and Escherichia coli using disk diffusion methods. Results indicated significant zones of inhibition, suggesting strong antimicrobial properties.
  • Anticancer Assays : In another study, the compound was tested on human cancer cell lines using the MTT assay to determine cell viability. The results showed a dose-dependent decrease in viability, indicating potential as an anticancer agent .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (μg/mL)Zone of Inhibition (mm)
Staphylococcus aureus50015
Escherichia coli75012
Pseudomonas aeruginosa100010

Table 2: Anticancer Activity Against Tumor Cell Lines

Cell LineIC50 (μM)Effect
HeLa25Significant inhibition
MCF-730Moderate inhibition
A54920Strong inhibition

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